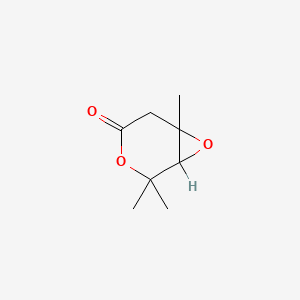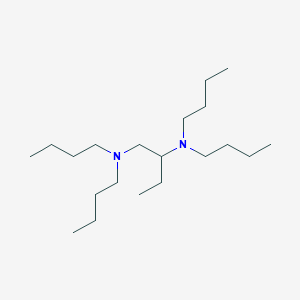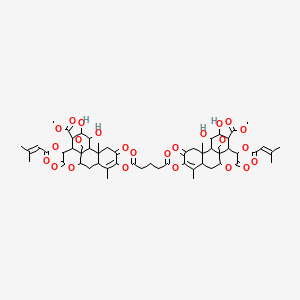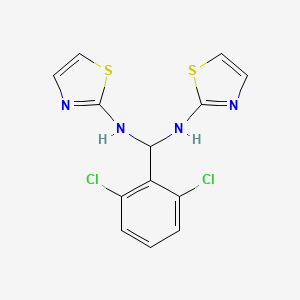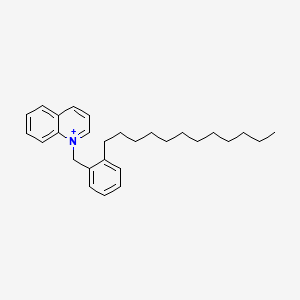
1-Dodecylbenzylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecylbenzylquinoline is a chemical compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
Méthodes De Préparation
The synthesis of 1-Dodecylbenzylquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid . Industrial production methods often utilize these classical synthetic routes but may incorporate modern techniques such as microwave-assisted synthesis or the use of ionic liquids to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
1-Dodecylbenzylquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination and acidic or basic conditions for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted quinolines and benzyl derivatives.
Applications De Recherche Scientifique
1-Dodecylbenzylquinoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Dodecylbenzylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparaison Avec Des Composés Similaires
1-Dodecylbenzylquinoline can be compared with other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties . Unlike these compounds, this compound features a long alkyl chain, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity . Other similar compounds include isoquinoline and quinazoline derivatives, which also exhibit diverse biological activities but differ in their core structures and substitution patterns .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, biology, and industrial chemistry.
Propriétés
Numéro CAS |
68877-28-1 |
|---|---|
Formule moléculaire |
C28H38N+ |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
1-[(2-dodecylphenyl)methyl]quinolin-1-ium |
InChI |
InChI=1S/C28H38N/c1-2-3-4-5-6-7-8-9-10-11-17-25-18-12-13-20-27(25)24-29-23-16-21-26-19-14-15-22-28(26)29/h12-16,18-23H,2-11,17,24H2,1H3/q+1 |
Clé InChI |
CNLZTMKTPMBSIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1C[N+]2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


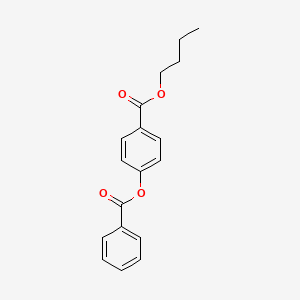
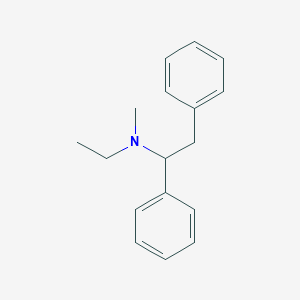
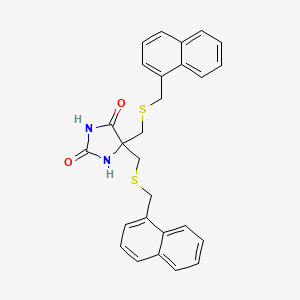

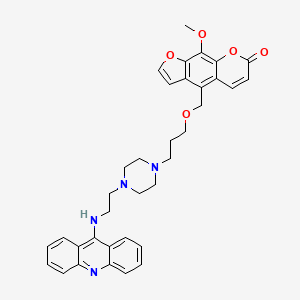
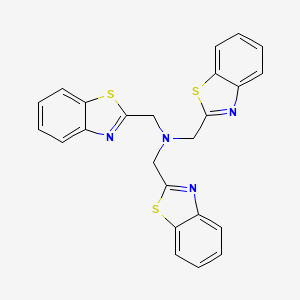
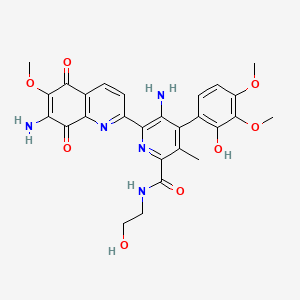
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
